
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound that belongs to the class of aryl-phosphine ligands. It is primarily used in research settings, particularly in the field of catalysis and ligand design . The compound features a carbazole core substituted with diphenylphosphine oxide groups, which imparts unique chemical properties.
準備方法
The synthesis of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or toluene.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling reaction between the carbazole and diphenylphosphine oxide groups.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
化学反応の分析
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the 3- and 6-positions.
Coupling Reactions: The compound can participate in cross-coupling reactions, facilitated by palladium catalysts, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as palladium acetate. Major products formed from these reactions include various substituted carbazole derivatives and phosphine oxide compounds.
科学的研究の応用
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in cross-coupling and hydrogenation reactions.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities, including antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) in catalytic reactions involves its role as a ligand. The diphenylphosphine oxide groups coordinate with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
類似化合物との比較
Similar compounds to (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) include:
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide): This compound has an ethyl group instead of a methyl group, which can affect its reactivity and properties.
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine sulfide): This compound features a diphenylphosphine sulfide group instead of an oxide group, leading to different chemical behaviors.
The uniqueness of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific substitution pattern and the presence of diphenylphosphine oxide groups, which impart distinct chemical and physical properties.
特性
分子式 |
C37H29NO2P2 |
|---|---|
分子量 |
581.6 g/mol |
IUPAC名 |
3,6-bis(diphenylphosphoryl)-9-methylcarbazole |
InChI |
InChI=1S/C37H29NO2P2/c1-38-36-24-22-32(41(39,28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)42(40,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChIキー |
CLPSJILIBPFRFP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
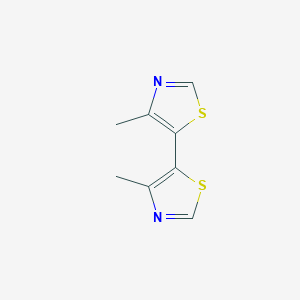
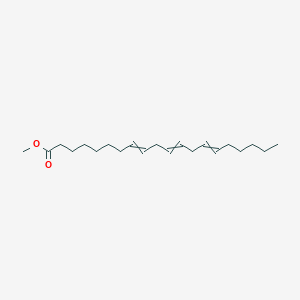
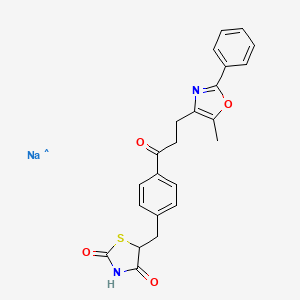
![7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12510005.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
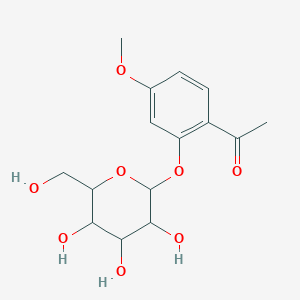
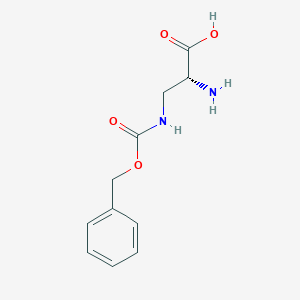
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
